AZ-11665362
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Overview
Description
AZ-11665362 is a complex organic compound that features both indole and quinoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AZ-11665362 typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole and quinoline intermediates, followed by their coupling through various organic reactions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
AZ-11665362 can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction may produce more saturated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse products .
Scientific Research Applications
Chemistry
In chemistry, AZ-11665362 is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology
In biology, this compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic applications .
Medicine
In medicine, this compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for developing new treatments for various diseases .
Industry
In industry, this compound is used in the development of new materials, such as polymers and coatings. Its unique properties can enhance the performance and durability of these materials .
Mechanism of Action
The mechanism of action of AZ-11665362 involves its interaction with specific molecular targets, such as enzymes, receptors, and DNA. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For example, its antimicrobial activity may result from disrupting bacterial cell membranes or inhibiting essential enzymes .
Comparison with Similar Compounds
Similar Compounds
2-(5-quinolinyl)acetic acid methyl ester: This compound shares the quinoline moiety but lacks the indole structure, leading to different chemical and biological properties.
Acetic acid [2-[[14-[(8-acetyloxy-2-quinolinyl)methyl]-7,11-dimethyl-1-oxa-4,7,11,14-tetrazacyclohexadec-4-yl]methyl]-8-quinolinyl] ester: This compound has a more complex structure with additional functional groups, resulting in unique applications and properties.
Uniqueness
AZ-11665362 is unique due to its combination of indole and quinoline moieties, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various scientific and industrial applications .
Properties
CAS No. |
629645-40-5 |
---|---|
Molecular Formula |
C22H20N2O2 |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
2-[2,5-dimethyl-3-(8-methylquinolin-4-yl)indol-1-yl]acetic acid |
InChI |
InChI=1S/C22H20N2O2/c1-13-7-8-19-18(11-13)21(15(3)24(19)12-20(25)26)16-9-10-23-22-14(2)5-4-6-17(16)22/h4-11H,12H2,1-3H3,(H,25,26) |
InChI Key |
PYCNZTVHCBCNPY-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N(C(=C2C3=CC=NC4=C(C=CC=C34)C)C)CC(=O)O |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=C2C3=CC=NC4=C(C=CC=C34)C)C)CC(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AZ-11665362; AZ11665362; AZ 11665362; UNII-36G59HLT1Z; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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